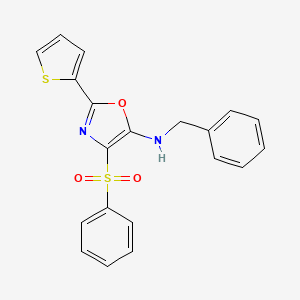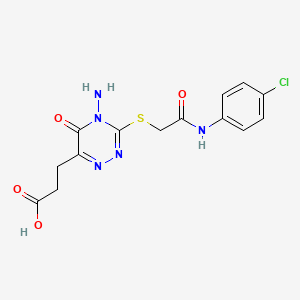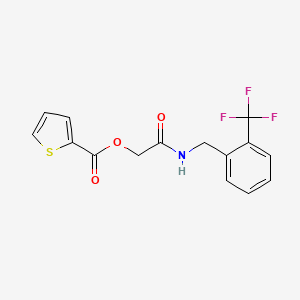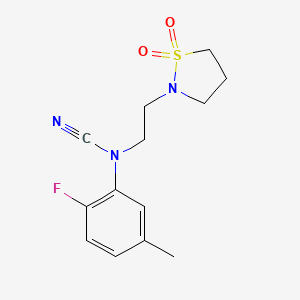
4-(benzenesulfonyl)-N-benzyl-2-thiophen-2-yl-1,3-oxazol-5-amine
Overview
Description
The compound “4-(benzenesulfonyl)-N-benzyl-2-thiophen-2-yl-1,3-oxazol-5-amine” is a complex organic molecule. It contains several functional groups including a benzenesulfonyl group, a benzyl group, a thiophene ring, an oxazole ring, and an amine group. The presence of these functional groups suggests that the compound could have interesting chemical properties and could potentially be used in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzenesulfonyl and benzyl groups are both aromatic, suggesting that the compound could have significant resonance stabilization. The thiophene and oxazole rings would also contribute to the compound’s aromaticity .
Chemical Reactions Analysis
The compound could potentially participate in a variety of chemical reactions. The benzenesulfonyl group is a good leaving group, suggesting that it could be displaced in nucleophilic substitution reactions . The amine group could act as a nucleophile or base in other reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure and the presence of multiple functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the specific arrangement of the functional groups .
Scientific Research Applications
Therapeutic Importance
Thiophene and its substituted derivatives, which include HMS1515H09, are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Anti-Inflammatory Properties
These compounds have been found to have anti-inflammatory properties . This makes them useful in the treatment of conditions that involve inflammation.
Anti-Psychotic Properties
Thiophene derivatives have also been found to have anti-psychotic properties . This suggests potential applications in the treatment of psychiatric disorders.
Anti-Arrhythmic Properties
These compounds have been found to have anti-arrhythmic properties . This suggests potential applications in the treatment of heart rhythm disorders.
Anti-Anxiety Properties
Thiophene derivatives have been found to have anti-anxiety properties . This suggests potential applications in the treatment of anxiety disorders.
Anti-Fungal Properties
These compounds have been found to have anti-fungal properties . This suggests potential applications in the treatment of fungal infections.
Antioxidant Properties
The metal complexes of 4-((thiophen-2-ylmethylene)-amino)-benzenesulfonamide (TMABS), a compound similar to HMS1515H09, have been found to have antioxidant properties . This suggests potential applications in the prevention of oxidative stress-related diseases.
Antimicrobial Properties
Sulfonamides, which include HMS1515H09, and metals like mercury, copper, and silver bear antimicrobial properties . This suggests potential applications in the treatment of microbial infections.
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(benzenesulfonyl)-N-benzyl-2-thiophen-2-yl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S2/c23-27(24,16-10-5-2-6-11-16)20-19(21-14-15-8-3-1-4-9-15)25-18(22-20)17-12-7-13-26-17/h1-13,21H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQDXMCXLPGDBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzenesulfonyl)-N-benzyl-2-thiophen-2-yl-1,3-oxazol-5-amine | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,5-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2662281.png)
![1-(4-Fluorophenyl)-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2662283.png)
![(4-Amino-phenyl)-(6-methyl-imidazo[2,1-b]thiazol-5-yl)-methanone](/img/structure/B2662284.png)


![2-(2-chlorobenzyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2662289.png)
![3-(Diethylamino)-1-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2662292.png)

![(E)-N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2662298.png)
![8-[6-Ethoxy-3-(4-methylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2662299.png)


![(6-chloro-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2662302.png)
